N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic aromatic core with two ketone groups at positions 2 and 2. Key structural features include:
- 3-(2-methoxyethyl) substituent: Enhances solubility and modulates electronic properties.
- 7-carboxamide group with isopropyl chain: Likely improves binding affinity to target proteins via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-propan-2-yl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(21)18(14(11)20)6-7-22-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFMOYGSSVKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroquinazolines. Its unique molecular structure and functional groups suggest potential applications in medicinal chemistry, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 292.34 g/mol. The compound features a tetrahydroquinazoline core characterized by two carbonyl groups (dioxo) and a carboxamide functional group.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.34 g/mol |
| Functional Groups | Dioxo, Carboxamide |
| Synthesis Method | Condensation reaction of isatin derivatives |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies suggest that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound may inhibit DNA polymerases or other enzymes involved in cell cycle regulation and apoptosis.
- Signal Pathway Modulation : It potentially affects signaling pathways related to cell growth and survival.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : Research indicates that similar compounds can inhibit enzymes linked to tumor growth and metastasis.
- Mechanism of Action : The mechanism may involve competitive inhibition where the compound binds to the active site of target enzymes.
Case Studies
- In Vitro Studies : In laboratory settings, N-isopropyl derivatives have been tested against various cancer cell lines. For example, a study indicated that at concentrations of 50 µM, certain derivatives exhibited over 50% inhibition of cell viability in breast cancer cells .
- Animal Models : Preliminary studies using animal models have shown that administration of this compound can lead to significant tumor reduction compared to control groups. The exact dosage and treatment duration varied across studies but generally ranged from 10 mg/kg to 50 mg/kg depending on the model used .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes within cells that are crucial for cancer progression.
- Induction of Apoptosis : Similar compounds have been found to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
Quinazoline derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparison with a structurally related quinazoline-based compound from :
Key Differences :
- The target compound’s 2,4-dioxo groups contrast with the 4-amino and 6,7-dimethoxy groups in the analogue from . This difference suggests divergent biological targets; amino-methoxyquinazolines often target receptors like EGFR, while dioxo derivatives may inhibit enzymes reliant on electron-deficient scaffolds.
- The 3-(2-methoxyethyl) substituent in the target compound improves solubility compared to the methylaminopropyl chain in the analogue, which may enhance metabolic stability .
Substituent Strategy: 2-Methoxyethyl Group in Broader Medicinal Chemistry
The 2-methoxyethyl group is a recurring motif in drug design, as seen in SPINRAZA (), an oligonucleotide therapy for spinal muscular atrophy. While SPINRAZA and the target compound belong to distinct drug classes, the shared substituent serves similar purposes:
Cross-Class Insight :
The 2-methoxyethyl group’s ability to balance hydrophilicity and lipophilicity makes it valuable across drug classes. In small molecules, it may improve oral bioavailability, whereas in oligonucleotides, it prolongs half-life .
Research Findings and Implications
- Quinazoline Core Flexibility : Substitutions at positions 3 and 7 significantly alter target selectivity. The target compound’s isopropyl carboxamide may offer steric advantages over bulkier chains (e.g., tetrahydrofuran carboxamide in ’s analogue) .
- Synergy with Modern Drug Design : The use of 2-methoxyethyl in both small molecules (target compound) and biologics (SPINRAZA) underscores its versatility in addressing solubility and stability challenges .
Q & A
Q. What synthetic methodologies are recommended for preparing N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using carboxamide precursors. For example, similar tetrahydroquinazoline derivatives are synthesized by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine . Intermediates are characterized using in situ techniques (e.g., TLC monitoring) and purified via column chromatography. Final structures are confirmed by and NMR spectroscopy, with spectral data analyzed for characteristic peaks (e.g., carbonyl groups at ~170–180 ppm) .
Q. How is the structural integrity of the compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy and mass spectrometry. For instance, NMR can identify methoxyethyl protons (δ 3.2–3.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm), while NMR resolves carbonyl carbons (2,4-dioxo groups at ~165–175 ppm) and aromatic carbons in the quinazoline ring . High-resolution mass spectrometry (HRMS) further validates molecular weight with <2 ppm error.
Q. What biological activities are hypothesized for this compound based on structurally related analogs?
- Methodological Answer : While direct data on this compound is limited, structurally related 1,3,4-thiadiazole and tetrahydroquinazoline derivatives exhibit antimicrobial, antitumor, and antiviral activities . Researchers should conduct in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) using Gram-positive/negative bacteria or cancer cell lines (e.g., HeLa, MCF-7). Substituent effects (e.g., methoxyethyl vs. phenyl groups) must be systematically compared to isolate structure-activity relationships (SAR) .
Advanced Research Questions
Q. What challenges arise in optimizing cyclization steps during synthesis, and how can they be mitigated?
- Methodological Answer : Cyclization efficiency depends on solvent polarity and catalyst selection. For example, DMF with iodine promotes sulfur elimination and ring closure in thiadiazole derivatives but may cause side reactions (e.g., over-oxidation) . Researchers should optimize reaction time (1–3 minutes for reflux in acetonitrile) and employ inert atmospheres to prevent intermediate degradation. Kinetic studies (e.g., monitoring by NMR) can identify rate-limiting steps.
Q. How do solvent and catalyst systems influence yield and purity in large-scale synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization but may complicate purification due to high boiling points. Alternatives like dichloromethane (DCM) with triphosgene enable in situ generation of reactive intermediates (e.g., isocyanates), improving atom economy . Catalyst screening (e.g., triethylamine vs. DBU) can reduce side products. Scale-up requires solvent recovery systems and gradient crystallization to isolate high-purity (>95%) product .
Q. How can contradictions in biological activity data across derivatives be resolved?
- Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. For example, electron-donating groups (e.g., methoxyethyl) may enhance membrane permeability but reduce target binding affinity. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
